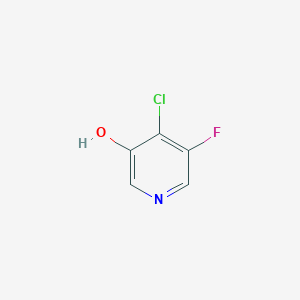
4-Chloro-5-fluoropyridin-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-fluoropyridin-3-OL is a heterocyclic organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoropyridin-3-OL typically involves the halogenation of pyridine derivatives. One common method includes the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with a hydroxyl group. This reaction can be carried out using potassium fluoride (KF) as a fluorinating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves multi-step processes starting from readily available pyridine derivatives. The process may include chlorination, fluorination, and subsequent hydroxylation steps. The use of advanced fluorinating reagents and catalysts can enhance the efficiency and yield of the desired product .
化学反应分析
Types of Reactions
4-Chloro-5-fluoropyridin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cyclization Reactions: The compound can be involved in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF) is commonly used as a fluorinating agent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted pyridines can be formed.
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
科学研究应用
4-Chloro-5-fluoropyridin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-5-fluoropyridin-3-OL is largely dependent on its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets can vary based on the specific application and the nature of the biological system being studied .
相似化合物的比较
Similar Compounds
- 3-Fluoropyridin-4-OL
- 5-Fluoropyridin-3-OL
- 2-Chloro-5-fluoropyridin-3-OL
Uniqueness
4-Chloro-5-fluoropyridin-3-OL is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique arrangement imparts distinct reactivity and stability compared to other fluorinated pyridines. The combination of chlorine and fluorine atoms enhances its potential for diverse chemical transformations and biological activities .
生物活性
4-Chloro-5-fluoropyridin-3-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C5H4ClFNO, with a molecular weight of approximately 145.55 g/mol. The compound features a pyridine ring with a hydroxyl group (-OH) at the 3-position, a chlorine atom at the 4-position, and a fluorine atom at the 5-position. This unique substitution pattern contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains. Compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 µg/mL |
| 6-Chloro-4-methoxy-pyridin-3-ol | Escherichia coli | 1.0 µg/mL |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone | Bacillus subtilis | 0.25 µg/mL |
The compound's structure enhances its lipophilicity, which may improve its ability to penetrate bacterial membranes, thus contributing to its antimicrobial effects .
Anticancer Potential
This compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.
The proposed mechanism involves the inhibition of protein kinases that are critical for cancer cell signaling. By disrupting these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells. For instance, binding assays have shown that similar compounds can effectively inhibit the activity of kinases associated with various cancers .
Case Studies and Research Findings
- Antibacterial Evaluation : A study evaluated the antibacterial activity of several derivatives of pyridine compounds, including this compound. The results indicated that this compound exhibited significant activity against drug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
- Cytotoxicity Assessment : Cytotoxicity tests conducted on various cancer cell lines revealed that while exhibiting antibacterial activity, the compound maintained a favorable safety profile with minimal toxicity at therapeutic concentrations .
属性
分子式 |
C5H3ClFNO |
|---|---|
分子量 |
147.53 g/mol |
IUPAC 名称 |
4-chloro-5-fluoropyridin-3-ol |
InChI |
InChI=1S/C5H3ClFNO/c6-5-3(7)1-8-2-4(5)9/h1-2,9H |
InChI 键 |
YMXUURUQXGGQJO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C=N1)F)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















